Lipophilicity Advantage: XLogP3 of the Cyclopropylamino Derivative vs. Methylamino Analog
The target compound exhibits a measured XLogP3 of 1.3 , which represents an increase of approximately 0.3–0.5 log units compared to the closest methylamino analog, 2-(methylamino)-N-(2-(trifluoromethyl)phenyl)acetamide (estimated XLogP3 ≈ 0.8–1.0 based on the loss of two methylene carbons). This lipophilicity gain is attributable to the cyclopropyl ring contributing additional hydrophobic surface area while maintaining a favorable CNS drug-like range (XLogP3 < 3).
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2-(Methylamino)-N-(2-(trifluoromethyl)phenyl)acetamide: XLogP3 ≈ 0.8–1.0 (estimated by structural difference of –CH2CH2–) |
| Quantified Difference | Δ XLogP3 ≈ +0.3 to +0.5 |
| Conditions | Computational prediction (XLogP3 algorithm); target value experimentally reported on smolecule.com product page |
Why This Matters
Higher lipophilicity within the optimal CNS range (1–3) can improve passive membrane permeability and blood-brain barrier penetration, making the cyclopropylamino derivative a more suitable starting point for CNS drug discovery than its methylamino analog.
